molecular formula C18H20N2O3S B2465854 N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 921862-15-9

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2465854
CAS No.: 921862-15-9
M. Wt: 344.43
InChI Key: VRLJAOMSDBADOE-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a synthetic organic compound. It is characterized by the presence of an indole moiety, a sulfonamide group, and an isopropyl-substituted benzene ring. Compounds with such structures often exhibit significant biological activities and are of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.

    Isopropyl Substitution: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors, leading to disruption of biological pathways. The indole moiety may interact with specific proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

The presence of the isopropyl group in N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide may confer unique steric and electronic properties, potentially leading to different biological activities compared to its methyl or ethyl analogs.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12(2)13-4-7-16(8-5-13)24(22,23)19-15-6-9-17-14(10-15)11-18(21)20(17)3/h4-10,12,19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLJAOMSDBADOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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